1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3 and 4 positions, and a trimethylsilyl group at the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the trimethylsilyl group through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the procedures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- involves its interaction with specific molecular targets. The bromine and trimethylsilyl groups influence its reactivity and binding properties, allowing it to interact with enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxy-2-(trimethylsilyl)ethynylpyridine
- 5-Bromo-3-iodo-2-methoxypyridine
- 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, methyl, and trimethylsilyl groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H17BrN2Si |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(5-bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H17BrN2Si/c1-7-9(13)6-14-11-10(7)8(2)12(15-11)16(3,4)5/h6H,1-5H3,(H,14,15) |
InChI Key |
YNJINFVPRZKNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(NC2=NC=C1Br)[Si](C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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